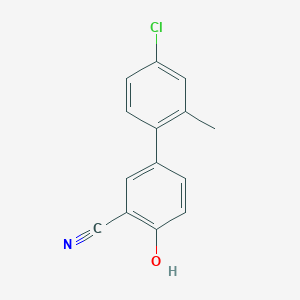
2-Cyano-4-(naphthalen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(naphthalen-2-yl)phenol, 95% (2CNPH) is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. 2CNPH is a derivative of naphthalene, an aromatic hydrocarbon that is found in coal tar and petroleum. 2CNPH is a white crystalline solid with a melting point of 153-155 °C and a boiling point of 253-255 °C. It is highly soluble in water, ethanol, and chloroform. 2CNPH is a versatile and multifunctional compound, and has been used in a variety of scientific research applications, including as a catalyst, a reagent, and a fluorescent probe.
Aplicaciones Científicas De Investigación
2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been widely used in a variety of scientific research applications. It has been used as a catalytic reagent in the synthesis of various heterocyclic compounds, as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of organic compounds. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been used as a fluorescent probe for the detection of DNA and proteins, and as a reagent for the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% is not well understood. It is believed that the compound acts as a Lewis acid, which is capable of binding to and activating substrates. Additionally, it is thought that 2-Cyano-4-(naphthalen-2-yl)phenol, 95% can promote the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% are not well understood. However, it has been shown to be non-toxic and non-mutagenic in animal studies. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(naphthalen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a non-toxic and non-mutagenic compound, which makes it safe to use in laboratory settings. Additionally, it is highly soluble in water, ethanol, and chloroform, which makes it easy to work with in a variety of solvents. However, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% is also highly reactive, which can lead to the formation of unwanted byproducts in certain experiments.
Direcciones Futuras
The potential applications of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% are vast, and there are many potential future directions for research. Some potential future directions include the use of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% as a fluorescent probe for the detection of other molecules, such as proteins and nucleic acids. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be used in the synthesis of new compounds, such as polymers, and could be used as a catalyst in the synthesis of heterocyclic compounds. Furthermore, the antioxidant activity of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be further explored, as it may have potential applications in the prevention of certain diseases. Finally, the mechanism of action of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be further studied, as it is still not well understood.
Métodos De Síntesis
2-Cyano-4-(naphthalen-2-yl)phenol, 95% is synthesized by the reaction of naphthalene with a mixture of hydrochloric acid and sodium nitrite in aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically high, with yields of up to 95% reported.
Propiedades
IUPAC Name |
2-hydroxy-5-naphthalen-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c18-11-16-10-15(7-8-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDMIQURGZCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684815 |
Source


|
| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
CAS RN |
1261898-00-3 |
Source


|
| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














